Urea-urethane Compound
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Overview
Description
The urea-urethane compound is a versatile class of polymers that combines the properties of urea and urethane linkages. These compounds are widely used in various applications, including foams, coatings, adhesives, and biomedical materials. The unique combination of urea and urethane groups imparts desirable mechanical properties, thermal stability, and chemical resistance to the resulting polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea-urethane compounds typically involves the reaction of diisocyanates with polyols and diamines. One common method is the polyaddition reaction between diisocyanates and polyols to form urethane linkages, followed by the reaction with diamines to introduce urea linkages. This process can be catalyzed by various compounds, including anionic, cationic, and coordinative catalysts .
Industrial Production Methods: Industrial production of urea-urethane compounds often employs continuous processes to ensure consistent quality and high throughput. The use of environmentally friendly and safer feedstocks, such as formamides and diols, has been explored to replace toxic isocyanates and phosgene gas . These methods involve decarbonylation and dehydrogenation reactions catalyzed by organometallic catalysts, such as ruthenium pincer complexes .
Chemical Reactions Analysis
Types of Reactions: Urea-urethane compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form carbonyl-containing products.
Reduction: Reduction reactions can convert urea groups to amines.
Substitution: Substitution reactions can occur at the nitrogen atoms of the urea groups, leading to the formation of N-substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like phenyliodine diacetate and ammonia sources are employed for substitution reactions.
Major Products:
Oxidation: Carbonyl-containing compounds.
Reduction: Amines.
Substitution: N-substituted ureas.
Scientific Research Applications
Urea-urethane compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of urea-urethane compounds involves the formation of strong hydrogen bonds between the urea and urethane groups. These interactions contribute to the mechanical strength and thermal stability of the polymers. The molecular targets and pathways involved include the formation of cross-linked networks that enhance the material properties .
Comparison with Similar Compounds
Polyurethanes: Contain only urethane linkages and are known for their flexibility and durability.
Polyureas: Contain only urea linkages and are characterized by their high tensile strength and chemical resistance.
Poly(urea-urethane): Combines both urea and urethane linkages, offering a balance of mechanical properties and chemical resistance.
Uniqueness: Urea-urethane compounds are unique due to their ability to combine the advantageous properties of both urea and urethane linkages. This results in materials with enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for a wide range of applications .
Properties
CAS No. |
321860-75-7 |
---|---|
Molecular Formula |
C42H36N6O8S |
Molecular Weight |
784.8 g/mol |
IUPAC Name |
phenyl N-[3-methyl-5-[[4-[4-[[3-methyl-5-(phenoxycarbonylamino)phenyl]carbamoylamino]phenyl]sulfonylphenyl]carbamoylamino]phenyl]carbamate |
InChI |
InChI=1S/C42H36N6O8S/c1-27-21-31(25-33(23-27)47-41(51)55-35-9-5-3-6-10-35)45-39(49)43-29-13-17-37(18-14-29)57(53,54)38-19-15-30(16-20-38)44-40(50)46-32-22-28(2)24-34(26-32)48-42(52)56-36-11-7-4-8-12-36/h3-26H,1-2H3,(H,47,51)(H,48,52)(H2,43,45,49)(H2,44,46,50) |
InChI Key |
LOVRRBZAGZSLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)NC5=CC(=CC(=C5)C)NC(=O)OC6=CC=CC=C6 |
Synonyms |
Phenol, reaction products with 4,4’-sulfonylbis[benzenamine] and 2,4-TDI; PF 201 and Isomers |
Origin of Product |
United States |
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